Benzoic acid, 4-(1-octynylthio)-, methyl ester

Description

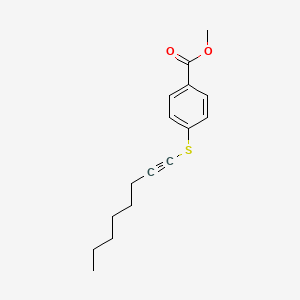

Benzoic acid, 4-(1-octynylthio)-, methyl ester (molecular formula: C₁₆H₂₀O₂S) is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 1-octynylthio substituent at the para position of the aromatic ring. The 1-octynylthio group consists of an eight-carbon chain with a terminal alkyne (C≡C) at the first position, bonded via a sulfur atom. Such characteristics make it valuable for applications in organic synthesis, materials science, and pharmaceutical research, particularly where tailored molecular interactions or click chemistry compatibility are required .

Properties

CAS No. |

638199-57-2 |

|---|---|

Molecular Formula |

C16H20O2S |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

methyl 4-oct-1-ynylsulfanylbenzoate |

InChI |

InChI=1S/C16H20O2S/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-7H2,1-2H3 |

InChI Key |

PKNVSZFIZPMQRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CSC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-octynylthio)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 4-(1-octynylthio)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the ester group into the benzoic acid derivative, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(1-octynylthio)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-octynylthio)-, methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-octynylthio)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors. The 1-octynylthio group may also play a role in modulating the compound’s biological activity by interacting with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between benzoic acid, 4-(1-octynylthio)-, methyl ester and analogous compounds:

Key Comparative Insights:

Substituent Complexity and Reactivity: The 1-octynylthio group’s terminal alkyne distinguishes it from simpler thioethers (e.g., methylthio in ) by enabling click chemistry (e.g., azide-alkyne cycloaddition). This reactivity is absent in purely alkyl or aromatic thioethers, making the target compound advantageous for bioconjugation and polymer crosslinking .

Electronic Effects :

- Thioether groups are less electron-withdrawing than oxygen-based substituents (e.g., methoxy in ). However, the alkyne’s electron-withdrawing nature in the target compound may slightly increase the acidity of adjacent protons, enhancing its utility in deprotonation-driven reactions .

Biological and Industrial Applications :

- Compounds with aromatic thioethers (–11) are often explored for antimicrobial activity due to sulfur’s electronegativity and resonance effects. In contrast, the target compound’s alkyne group could facilitate drug-targeting strategies via bioorthogonal chemistry .

- The long hydrocarbon chain in 1-octynylthio may enhance lipid membrane permeability, a critical factor in drug design compared to shorter-chain analogs like methylthio derivatives .

Synthetic Considerations :

- Synthesis of the target compound likely involves nucleophilic substitution between methyl 4-mercaptobenzoate and 1-octyne derivatives, differing from methods for aromatic thioethers (e.g., Ullmann coupling in ) .

Biological Activity

Benzoic acid, 4-(1-octynylthio)-, methyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C12H14O2S

- Molecular Weight : 226.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Benzoic acid derivatives have been studied for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific activity of this compound is attributed to its unique structure which allows it to interact with various biological targets.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives can exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity contributes to its antimicrobial effects.

- Case Study : A study demonstrated that derivatives of benzoic acid showed effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting the potential of 4-(1-octynylthio)-methyl ester in clinical applications .

Antifungal Properties

The compound has also been evaluated for antifungal activity:

- Mechanism : It is believed that the compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

- Research Findings : In vitro studies indicated that benzoic acid derivatives exhibited inhibitory effects on various fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : A study on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers .

Data Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic tail enhances the compound's ability to integrate into lipid bilayers, leading to increased permeability and cell death in microorganisms.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways in both microbial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.